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Compound of Interest

Compound Name: Diphenyl-p-tolylphosphine

Cat. No.: B086748 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of publicly available scientific databases, including the

Cambridge Structural Database (CSD), did not yield a publicly available crystal structure for

free, uncomplexed Diphenyl-p-tolylphosphine. This guide, therefore, focuses on the detailed

crystal structure and molecular geometry of Diphenyl-p-tolylphosphine as a ligand within the

well-characterized silver(I) complex, Bis--INVALID-LINK--silver(I). The structural parameters

presented herein are derived from this complex and provide valuable insight into the

conformational properties of the phosphine ligand upon coordination to a metal center.

Introduction
Diphenyl-p-tolylphosphine is a tertiary phosphine that serves as an important ligand in

coordination chemistry and homogeneous catalysis. Its electronic and steric properties,

influenced by the presence of two phenyl groups and one electron-donating p-tolyl group, make

it a versatile ligand for a variety of transition metal-catalyzed reactions. Understanding its three-

dimensional structure is crucial for designing new catalysts and for elucidating reaction

mechanisms. This technical guide provides a detailed overview of the molecular structure of

Diphenyl-p-tolylphosphine based on the crystallographic data of its silver(I) complex.

Molecular Structure and Conformation
The molecular structure of Diphenyl-p-tolylphosphine within the silver(I) complex reveals a

tetrahedral geometry around the phosphorus atom. The ligand coordinates to the silver(I)
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center through its phosphorus atom.

Key Structural Features
The structure of the coordinated Diphenyl-p-tolylphosphine ligand is characterized by the

following key features:

Phosphorus-Carbon Bond Lengths: The P-C bond lengths are consistent with typical values

for triarylphosphines.

Carbon-Phosphorus-Carbon Bond Angles: The C-P-C bond angles are indicative of a

distorted tetrahedral geometry around the phosphorus atom.

Torsion Angles: The torsion angles involving the silver, phosphorus, and the ipso-carbon

atoms of the aryl rings describe the propeller-like arrangement of the phenyl and tolyl

groups.

The following diagram illustrates the molecular structure of the Diphenyl-p-tolylphosphine
ligand as observed in the silver complex.

Caption: Molecular structure of Diphenyl-p-tolylphosphine.

Crystallographic Data Presentation
The following tables summarize the key crystallographic data for the Bis--INVALID-LINK--

silver(I) complex.

Crystal Data and Structure Refinement
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Parameter Value

Empirical formula C₃₈H₃₄AgNO₂P₂

Formula weight 725.48

Temperature 100(2) K

Wavelength 1.54184 Å

Crystal system Monoclinic

Space group P2₁/c

Unit cell dimensions
a = 14.7363(3) Å, α = 90°b = 23.5186(5) Å, β =

107.593(2)°c = 10.1557(2) Å, γ = 90°

Volume 3354.04(12) Å³

Z 4

Density (calculated) 1.437 Mg/m³

Absorption coefficient 6.941 mm⁻¹

F(000) 1496

Selected Bond Lengths and Angles for the Diphenyl-p-
tolylphosphine Ligand

Bond Length (Å) Angle Degree (°)

P1-C1 1.828(3) C1-P1-C7 104.03(14)

P1-C7 1.826(3) C1-P1-C13 105.10(14)

P1-C13 1.832(3) C7-P1-C13 105.51(14)

P2-C20 1.831(3) C20-P2-C26 104.14(14)

P2-C26 1.827(3) C20-P2-C32 105.01(14)

P2-C32 1.828(3) C26-P2-C32 105.74(14)
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Note: Atom numbering is based on the crystallographic information file of the silver complex.

Experimental Protocols
Synthesis and Crystallization of Bis(4-
methylphenyl)diphenylphosphine-κPsilver(I)[1]
A solution of Diphenyl-p-tolylphosphine (1 mmol) in acetonitrile (10 ml) was added to a

solution of silver nitrite (1 mmol) in acetonitrile (5 ml), resulting in a 2:1 molar ratio of the

reactants. The mixture was heated under reflux for 2 hours. After the reaction, the solution was

allowed to cool and stand for crystallization to occur.

General Protocol for Single-Crystal X-ray Diffraction
The determination of a crystal structure by single-crystal X-ray diffraction is a well-established

analytical technique.[1][2][3][4] The general workflow involves several key steps:

Crystal Selection and Mounting: A suitable single crystal, typically with dimensions between

0.1 and 0.3 mm, is selected under a microscope. The crystal should be well-formed and free

of visible defects. It is then mounted on a goniometer head.

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low

temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is exposed to a

monochromatic X-ray beam and rotated. A detector records the diffraction pattern, which

consists of a series of reflections.

Data Reduction: The raw diffraction data is processed to correct for experimental factors

such as background noise, absorption, and polarization. The intensities of the reflections are

integrated.

Structure Solution and Refinement: The positions of the atoms in the unit cell are determined

from the diffraction data using computational methods. This initial model is then refined

against the experimental data to obtain the final, accurate crystal structure.

The following diagram outlines the logical workflow for a single-crystal X-ray diffraction

experiment.
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Caption: Workflow of Single-Crystal X-ray Analysis.

Conclusion
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While the crystal structure of free Diphenyl-p-tolylphosphine remains to be determined, the

analysis of its structure within a silver(I) complex provides significant insights into its molecular

geometry and conformational preferences in a coordinated state. The data presented in this

guide, including bond lengths, bond angles, and a detailed experimental workflow, serves as a

valuable resource for researchers in the fields of coordination chemistry, catalysis, and drug

development. Further studies to crystallize and analyze the free phosphine are encouraged to

provide a more complete understanding of its solid-state structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b086748?utm_src=pdf-body
https://www.benchchem.com/product/b086748?utm_src=pdf-custom-synthesis
https://www.creative-biostructure.com/resource-single-crystal-x-ray-diffraction-overview.htm
https://en.wikipedia.org/wiki/X-ray_crystallography
https://fiveable.me/crystallography/unit-6/single-crystal-x-ray-diffraction/study-guide/xhS3bxblaTXpPEFI
https://serc.carleton.edu/research_education/geochemsheets/techniques/SXD.html
https://www.benchchem.com/product/b086748#crystal-structure-of-diphenyl-p-tolylphosphine
https://www.benchchem.com/product/b086748#crystal-structure-of-diphenyl-p-tolylphosphine
https://www.benchchem.com/product/b086748#crystal-structure-of-diphenyl-p-tolylphosphine
https://www.benchchem.com/product/b086748#crystal-structure-of-diphenyl-p-tolylphosphine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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